![molecular formula C19H20FN3O3S B2527803 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097857-39-9](/img/structure/B2527803.png)

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

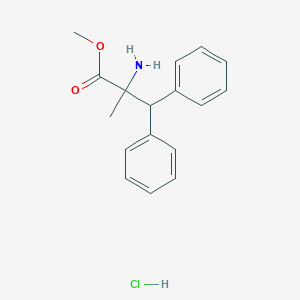

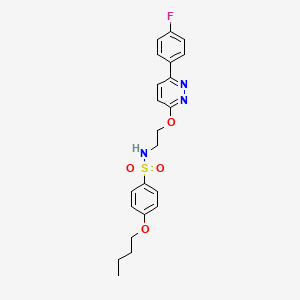

The compound 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a benzo[d]imidazole core, which is a fused heterocyclic compound consisting of benzene and imidazole rings. This core is substituted with a pyrrolidinyl-sulfonyl moiety, which includes a sulfonyl group attached to a pyrrolidinyl ring. The sulfonyl group is further substituted with a 4-ethoxy-3-fluorophenyl group.

Synthesis Analysis

The synthesis of related imidazole derivatives can be achieved through various methods. For instance, the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines in the presence of elemental sulfur as an oxidant can lead to the formation of 1,3-diarylated imidazopyridines . Another approach involves a one-pot multi-component condensation reaction promoted by sulfonic acid-functionalized pyridinium chloride ionic liquid, which can yield 1,2,4,5-tetrasubstituted imidazoles . Although these methods do not directly describe the synthesis of the target compound, they provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in various studies. For example, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene has led to the isolation of products with a benzo[d]imidazole structure . These compounds have been characterized by techniques such as IR, mass spectrometry, and NMR spectroscopy, and some have been crystallographically characterized . These characterization methods would be applicable to the analysis of the molecular structure of this compound.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been reported . This reaction involves C(sp(2))-H bond functionalization and can be performed under metal and oxidant-free conditions. Additionally, a metal-free three-component domino reaction has been developed for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives . These reactions highlight the reactivity of imidazole derivatives and could potentially be relevant to the chemical reactions of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For example, 1,3-diarylated imidazopyridines exhibit fluorescence emission, and their quantum yields are improved compared to parent compounds . The presence of substituents such as the sulfonyl group and the ethoxy-fluorophenyl group in the target compound may also affect its physical properties, such as solubility, melting point, and stability, as well as its chemical reactivity.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, due to its structural complexity, is likely involved in research activities focused on the synthesis of novel organic compounds with potential biological activities. While the specific studies on this compound are not directly available, research on similar sulfonamide and imidazole derivatives provide insights into their scientific applications.

Synthetic Pathways and Antiulcer Agents : Research into imidazo[1,2-a]pyridines, which share a similar heterocyclic core to the compound , has explored their potential as antisecretory and cytoprotective antiulcer agents. These studies involve complex synthetic routes to introduce various substituents, aiming to enhance biological activity against ulcers through mechanisms such as cytoprotection and antisecretory effects (Starrett et al., 1989).

Metal Complexation and Structural Characterisation : The structural features of benzimidazole derivatives, including coordination with metals, are subjects of investigation. Studies on compounds with similar benzimidazole and pyridine components have detailed their ability to form complex structures with metals, offering insights into their potential applications in material science and catalysis (Bermejo et al., 2000; Sousa et al., 2001).

Antiarthritic and Analgesic Activities : Derivatives of imidazoles, sharing structural similarities with the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research aims to discover new therapeutic agents capable of providing relief from arthritis and pain, highlighting the potential medicinal applications of these chemical frameworks (Sharpe et al., 1985).

Radiosensitizers for Cancer Treatment : The development of imidazo and benzothiazole derivatives as radiosensitizers represents an innovative approach to cancer therapy. These compounds, designed to enhance the effectiveness of radiation therapy, demonstrate significant anticarcinogenic properties and potential in treating liver and melanoma cancers (Majalakere et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if it’s being considered for use as a drug .

properties

IUPAC Name |

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-2-26-19-8-7-15(11-16(19)20)27(24,25)22-10-9-14(12-22)23-13-21-17-5-3-4-6-18(17)23/h3-8,11,13-14H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZYMEHLGBRDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![Ethyl 2-[2-[(4-fluorobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate](/img/structure/B2527738.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)